molecular formula C18H17N3O4S2 B2989650 N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1261018-23-8

N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2989650
CAS No.: 1261018-23-8
M. Wt: 403.47
InChI Key: FFIMEIZXHZEPEM-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a propyl group at position 3 and an acetamide moiety linked via a sulfanyl bridge to a 1,3-benzodioxol-5-yl (piperonyl) group. The propyl substituent may influence lipophilicity and metabolic stability, while the benzodioxole group could enhance binding affinity to aromatic receptor pockets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-2-6-21-17(23)16-12(5-7-26-16)20-18(21)27-9-15(22)19-11-3-4-13-14(8-11)25-10-24-13/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIMEIZXHZEPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS Number: 899756-24-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular FormulaC23H21N3O5S
Molecular Weight451.5 g/mol
CAS Number899756-24-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : It may possess antimicrobial effects against certain bacterial strains, potentially making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : Research indicates potential modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.

1. Anticancer Activity

In a study conducted by Fayad et al., the compound was screened against multicellular spheroids to evaluate its anticancer properties. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

Research published in PubChem indicates that derivatives of compounds similar to this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria . This suggests that the compound may also hold promise in combating infections.

3. Anti-inflammatory Properties

A recent investigation into the anti-inflammatory effects of related compounds revealed that they could inhibit pro-inflammatory cytokines and enzymes involved in inflammation . This highlights the potential of this compound in treating inflammatory conditions.

Data Table of Biological Activities

Activity TypeEffect ObservedReference
AnticancerSignificant cytotoxicity
AntimicrobialActivity against bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study 1: Anticancer Screening

In a comprehensive screening study published by Fayad et al., N-(1,3-benzodioxol-5-yl)-2-[...]-acetamide was tested on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Testing

A study focusing on the antimicrobial properties showed that the compound was effective against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell walls and interference with protein synthesis.

Comparison with Similar Compounds

Aryl vs. Alkyl Substituents

  • Target Compound: Contains a 3-propyl group on the thieno[3,2-d]pyrimidinone core.
  • N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Substitutes the propyl group with a 4-methoxyphenyl ring.
  • N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-ethoxyphenyl)-4-oxo-hexahydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Features a 4-ethoxyphenyl group, which increases lipophilicity (logP) compared to the methoxy analog, possibly improving membrane permeability .

Heterocyclic Substituents

  • N-(1,3-Benzodioxol-5-yl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (): Incorporates a furan-2-ylmethyl group. The furan oxygen may participate in hydrogen bonding, altering solubility and target engagement .

Ring System Modifications

Thieno[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone

  • The target compound’s thieno[3,2-d]pyrimidinone system differs from the thieno[2,3-d]pyrimidinone in and .

Hexahydro vs. Dihydro Ring Systems

  • ’s compound includes a hexahydrothieno[2,3-d]pyrimidinone core, introducing partial saturation. This reduces aromaticity, likely decreasing rigidity and altering conformational flexibility compared to the dihydro system in the target compound .

Pyrimido[5,4-b]indol Substitution

  • N-(1,3-Benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (): Replaces the thienopyrimidine core with a pyrimido[5,4-b]indol system.

Physicochemical and Structural Properties

Predicted Collision Cross Section (CCS)

provides CCS values for its hexahydrothieno compound:

Adduct m/z CCS (Ų)
[M+H]+ 536.13082 218.5
[M+Na]+ 558.11276 232.0

These values suggest a compact conformation compared to larger indole-fused systems (e.g., ), which may exhibit higher CCS due to extended ring systems .

Solubility and Lipophilicity

  • Propyl vs.
  • Furan Substituent : The furan-containing compound () may have intermediate logP (~3.8), balancing solubility and membrane permeability .

Research Implications

  • Propyl Group (Target Compound) : Optimal for balancing solubility and bioavailability in central nervous system targets.
  • Ethoxyphenyl () : Suitable for hydrophobic binding pockets but may require structural optimization to reduce metabolic clearance .
  • Pyrimidoindole () : A promising scaffold for anticancer applications due to its planar, aromatic system .

Structural variations highlighted here underscore the importance of substituent and core modifications in tuning drug-like properties. Further studies should include enzymatic assays and pharmacokinetic profiling to validate these hypotheses.

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